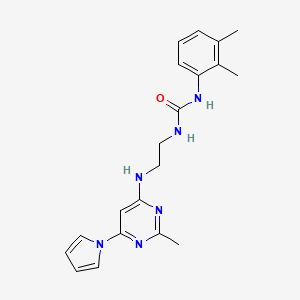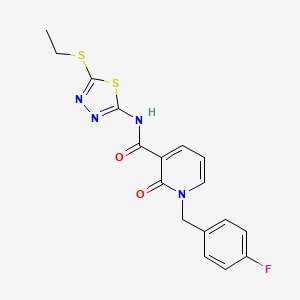![molecular formula C22H24N4O2 B2829403 5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775500-62-3](/img/structure/B2829403.png)
5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a piperidine ring, a phenyl group, and a 1,2,4-triazole ring. Piperidine is a common structural motif in many pharmaceuticals . The phenyl group is a common feature in many organic compounds, contributing to the compound’s overall structure and properties. The 1,2,4-triazole ring is a type of heterocycle that is often found in pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a piperidine ring, a phenyl group, and a 1,2,4-triazole ring. These groups are common in many organic compounds and can have significant effects on the compound’s physical and chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
The synthesis and molecular structure investigations of s-triazine derivatives, including those incorporating pyrazole, piperidine, and aniline moieties, offer insights into the intermolecular interactions controlling molecular packing. These studies utilize techniques such as X-ray crystallography, Hirshfeld, and DFT calculations to analyze the dominant interactions (H...H, N...H, and H...C contacts) and predict electronic properties and NMR chemical shifts, providing a foundation for understanding the structural characteristics of similar compounds (Shawish et al., 2021).
Antimicrobial and Antifungal Activities
A variety of synthesized derivatives, including those similar to the target compound, have been evaluated for their antimicrobial and antifungal properties. For example, novel s-triazine-based thiazolidinones have been synthesized and shown effective against multiple bacteria and fungi strains, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012). Similarly, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have exhibited strong antimicrobial activity, suggesting the potential for these structures in antimicrobial drug development (Krolenko et al., 2016).
Anti-Cancer Properties
The exploration of benzimidazole derivatives bearing 1,2,4-triazole for their anti-cancer properties through molecular docking and density functional theory reveals the mechanism behind their potential anti-cancer activity. This research outlines the stability of these compounds in their most stable states and their binding affinities to the EGFR binding pocket, which is crucial for understanding the anti-cancer capabilities of related compounds (Karayel, 2021).
Antifungal and Fungicidal Activities
Compounds synthesized from similar chemical frameworks have shown notable antifungal and fungicidal activities. For instance, novel pyrazole derivatives have been tested for their efficacy against a range of fungal strains, with some compounds achieving 100% inhibition at specific concentrations, indicating the relevance of such structures in fungicidal research (Mao et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-12-16(2)14-18(13-15)21(27)25-10-8-17(9-11-25)20-23-24-22(28)26(20)19-6-4-3-5-7-19/h3-7,12-14,17H,8-11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMKFCNLFJHVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2829320.png)
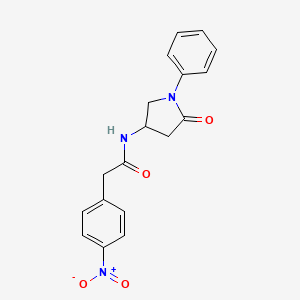
![N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829324.png)


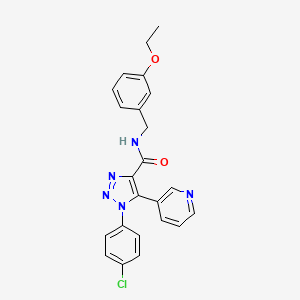

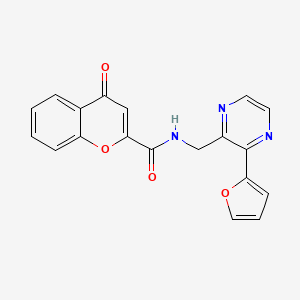
![3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B2829330.png)
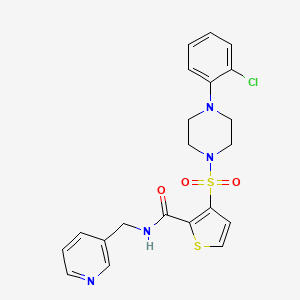
![2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2829333.png)
